molecular formula C7H5BrN4O2 B1528515 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one CAS No. 1540818-93-6

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1528515
CAS No.: 1540818-93-6
M. Wt: 257.04 g/mol
InChI Key: OIKSYDPJEVPUPZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, an oxadiazole ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Dihydropyrimidinone Core: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the dihydropyrimidinone core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the dihydropyrimidinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the dihydropyrimidinone core can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-5-carboxylic acid derivatives, which also exhibit antimicrobial and anticancer properties.

    Dihydropyrimidinone Derivatives: Compounds like 3,4-dihydropyrimidin-2(1H)-ones, which are known for their biological activities.

Uniqueness

5-Bromo-3-(1,2,4-oxadiazol-3-ylmethyl)-3,4-dihydropyrimidin-4-one is unique due to the combination of the bromine atom, the oxadiazole ring, and the dihydropyrimidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-(1,2,4-oxadiazol-3-ylmethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O2/c8-5-1-9-3-12(7(5)13)2-6-10-4-14-11-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKSYDPJEVPUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=N1)CC2=NOC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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